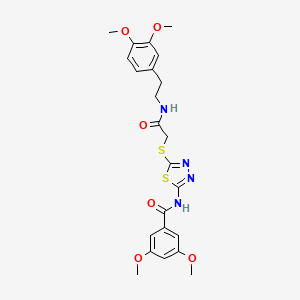

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O6S2/c1-30-16-10-15(11-17(12-16)31-2)21(29)25-22-26-27-23(35-22)34-13-20(28)24-8-7-14-5-6-18(32-3)19(9-14)33-4/h5-6,9-12H,7-8,13H2,1-4H3,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZSXAYGQFVMIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions.

Attachment of the Benzamide Group: The benzamide group can be introduced through a coupling reaction between the thiadiazole derivative and 3,5-dimethoxybenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Introduction of the Dimethoxyphenethyl Group: This step involves the reaction of the intermediate with 3,4-dimethoxyphenethylamine under suitable conditions, often involving a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.

Materials Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.

Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and receptor binding.

Mechanism of Action

The exact mechanism of action for N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its multiple functional groups. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Functional Analogues

(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

This analogue (Fig. 2) shares the 1,3,4-thiadiazole core but differs in substituents:

- Position 5: 3,5-Dimethylphenyl group (vs. thioether-linked 3,4-dimethoxyphenethylaminoacetamide in the target compound).

- Position 2 : Benzylideneamine with a methylsulfanyl group (vs. 3,5-dimethoxybenzamide in the target compound).

Key Differences:

Substituent Effects :

- The target compound’s methoxy groups (electron-donating) may improve solubility and modulate receptor binding compared to the methyl groups (electron-neutral) in the analogue .

- The thioether linkage in the target compound could enhance metabolic stability relative to the methylsulfanyl group in the analogue.

Biological Activity: The analogue exhibits insecticidal and fungicidal activities attributed to its planar structure and intermolecular hydrogen bonding .

Synthesis :

- The analogue is synthesized via a condensation reaction between 5-(3,5-dimethylphenyl)-1,3,4-thiadiazol-2-amine and 4-methylthio benzaldehyde in toluene .

- The target compound likely requires multistep synthesis, including thioether formation and amide coupling, which may reduce yield compared to the analogue’s one-step process.

General Trends in 1,3,4-Thiadiazole Derivatives

Physicochemical and Pharmacokinetic Properties

- Hydrogen Bonding : The analogue forms intermolecular C–H···N bonds, creating layered crystal structures. The target compound’s amide and thioether groups may enable alternative binding modes, such as π-π stacking or hydrophobic interactions.

Biological Activity

N-(5-((2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound with potential therapeutic applications. Its structure includes a thiadiazole ring and a 3,4-dimethoxyphenethylamine moiety, which confer unique biological properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. The compound's structure is characterized by the following key features:

- Thiadiazole ring : Known for its diverse biological activities.

- Dimethoxyphenethylamine moiety : Associated with neuroactive properties.

Anticancer Activity

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain thiadiazole derivatives inhibited the Abl protein kinase with an IC50 value of 7.4 µM and exhibited selective activity against the K562 chronic myelogenous leukemia cell line .

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. It may inhibit key proteins involved in cancer cell proliferation or induce apoptosis through various signaling pathways. The binding affinity and specificity to these targets are crucial for its potential therapeutic efficacy.

Comparative Analysis

A comparison with other similar compounds reveals distinct biological profiles:

| Compound Name | Biological Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound 1 | Antitumor | 7.4 | Abl kinase |

| Compound 2 | Antibacterial | Varies | Various bacteria |

| Compound 3 | Antifungal | Varies | Fungal strains |

This comparison indicates that while this compound shows promise in anticancer applications, its activity against other biological targets remains to be fully elucidated.

Case Studies

Several case studies have been conducted to evaluate the biological activity of related thiadiazole compounds:

- Anticancer Efficacy : A study synthesized various thiadiazole derivatives and tested their cytotoxicity on human cancer cell lines. Results indicated significant inhibition rates against breast and lung cancer cells.

- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Some derivatives exhibited MIC values lower than standard antibiotics .

Q & A

Q. What experimental approaches elucidate the compound’s stability under physiological conditions?

- Methodology :

- Forced degradation studies : Expose to pH 1–13, heat (40–80°C), and UV light to identify degradation pathways (e.g., thioether oxidation) .

- LC-MS/MS : Characterize degradation products (e.g., sulfoxide formation at m/z +16) .

- Accelerated stability testing : Store at 40°C/75% RH for 6 months to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.